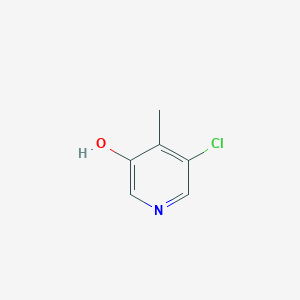
Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
説明
Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) on the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzaldehyde and ethyl acetoacetate as starting materials.
Condensation Reaction: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine or triethylamine.
Cyclization: The resulting product is then cyclized under acidic conditions to form the isoxazole ring.
Methylation: Finally, methylation of the carboxylic acid group yields this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as column chromatography or crystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), followed by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated isoxazoles or substituted isoxazoles.
科学的研究の応用
Chemistry: Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in multi-step synthetic routes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored its use in drug discovery, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features make it suitable for modifications to enhance biological activity and selectivity.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a key component in various industrial applications.
作用機序
The mechanism by which Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.
Methyl 3-(2-methoxyphenyl)-4-methylisoxazole-5-carboxylate: Similar structure but with a different position of the methyl group on the isoxazole ring.
Uniqueness: The uniqueness of Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate lies in its specific arrangement of substituents, which can influence its reactivity and biological activity. This structural variation can lead to different chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-6-4-5-7-10(9)16-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQAHPVQGVNBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855773 | |
| Record name | Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267901-30-3 | |
| Record name | Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)


![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)


![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)

